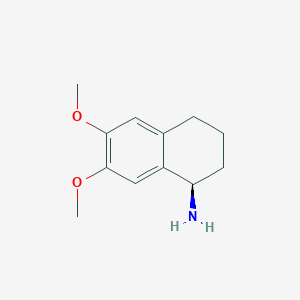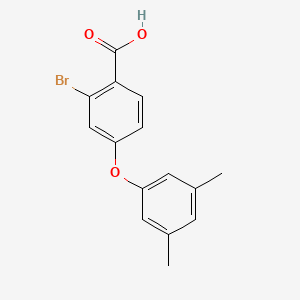
2-Bromo-4-(3,5-dimethylphenoxy)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the second position and a 3,5-dimethylphenoxy group at the fourth position on the benzoic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid typically involves the following steps:
Phenoxy Group Introduction: The 3,5-dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2-bromo-4-hydroxybenzoic acid with 3,5-dimethylphenol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while esterification results in the formation of esters.
科学的研究の応用
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: This compound has a similar structure but with methoxy groups instead of the dimethylphenoxy group.
2-Bromo-4-methylbenzoic acid: This compound has a methyl group instead of the dimethylphenoxy group.
2-Bromo-4-hydroxybenzoic acid: This compound has a hydroxy group instead of the dimethylphenoxy group.
Uniqueness
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and binding affinity, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
分子式 |
C15H13BrO3 |
|---|---|
分子量 |
321.16 g/mol |
IUPAC名 |
2-bromo-4-(3,5-dimethylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H13BrO3/c1-9-5-10(2)7-12(6-9)19-11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
InChIキー |
BWEUTQNHMFUFBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


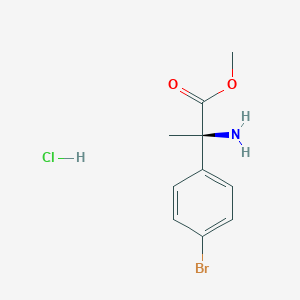
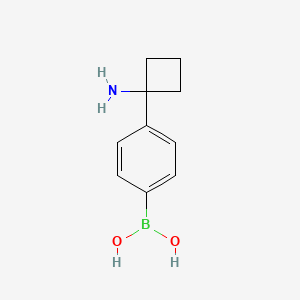
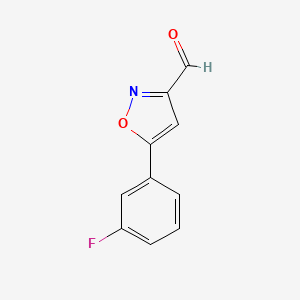
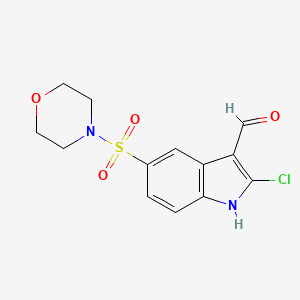
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)

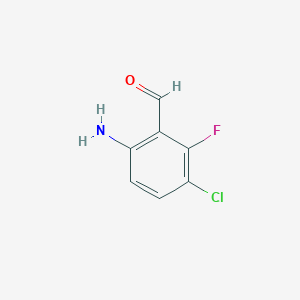
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
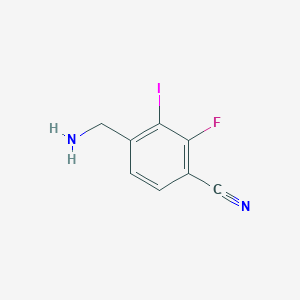
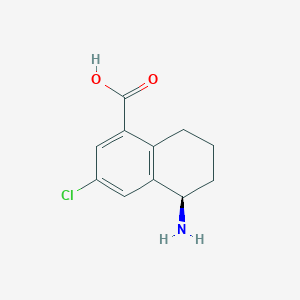
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
